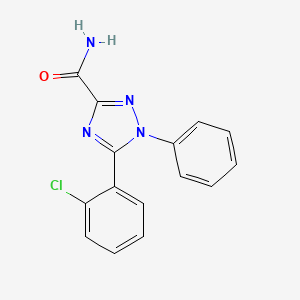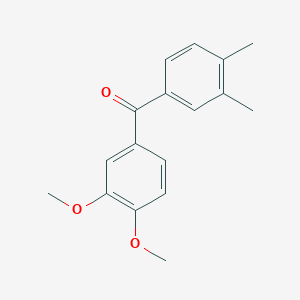
Sulfanylidenesilicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanylidenesilicon is a compound that features a silicon atom double-bonded to a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
Sulfanylidenesilicon can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with hydrogen sulfide under controlled conditions. Another method includes the use of organosilicon compounds as precursors, which react with sulfur-containing reagents to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where silicon and sulfur compounds are combined under high temperatures and pressures. The process is carefully monitored to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Sulfanylidenesilicon undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and sulfur dioxide.
Reduction: Can be reduced to form silicon and hydrogen sulfide.
Substitution: Reacts with halogens to form silicon halides and sulfur halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or ozone at elevated temperatures.
Reduction: Often carried out using hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions usually require halogen gases such as chlorine or bromine.
Major Products
Oxidation: Silicon dioxide and sulfur dioxide.
Reduction: Silicon and hydrogen sulfide.
Substitution: Silicon halides and sulfur halides.
科学的研究の応用
Sulfanylidenesilicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-sulfur compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including semiconductors and photovoltaic cells.
作用機序
The mechanism by which sulfanylidenesilicon exerts its effects involves the interaction of the silicon-sulfur bond with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular function. In industrial applications, its unique chemical properties enable it to act as a catalyst or a reactive intermediate in various chemical processes.
類似化合物との比較
Similar Compounds
- Silicon disulfide (SiS2)
- Silicon tetrafluoride (SiF4)
- Silicon tetrachloride (SiCl4)
Uniqueness
Sulfanylidenesilicon is unique due to its specific silicon-sulfur double bond, which imparts distinct chemical reactivity and properties compared to other silicon compounds. This uniqueness makes it valuable for specialized applications in materials science and catalysis.
特性
CAS番号 |
50927-81-6 |
|---|---|
分子式 |
SSi |
分子量 |
60.15 g/mol |
IUPAC名 |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChIキー |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
正規SMILES |
[Si]=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)

![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)

![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)



![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
